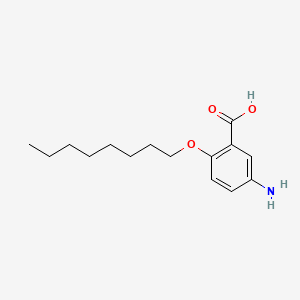
Benzoic acid, 5-amino-2-(octyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 5-amino-2-(octyloxy)- is a bioactive chemical.
Applications De Recherche Scientifique
Antibacterial Activity
One of the prominent applications of benzoic acid, 5-amino-2-(octyloxy)- is its role as an antibacterial agent. Research indicates that derivatives of benzoic acid can inhibit the growth of bacteria such as Staphylococcus aureus and Bacillus subtilis.
Case Study: Synergistic Effects with Antibiotics
A study synthesized various benzoic acid derivatives, including 5-amino-2-(octyloxy)-, and assessed their antibacterial properties. The findings revealed that certain compounds exhibited synergistic effects when combined with established antibiotics targeting bacterial cell wall biosynthesis. Specifically, the compound demonstrated an effective inhibition of undecaprenyl diphosphate synthase (UPPS) and undecaprenyl diphosphate phosphatase (UPPP), which are crucial for bacterial cell wall formation. The most active compounds showed an ED50 of approximately 0.15 μg/mL, indicating potent antibacterial activity .
Pharmaceutical Applications
Benzoic acid derivatives are widely studied for their potential in drug discovery and development. The structural modifications of benzoic acid can lead to compounds with enhanced pharmacological profiles.
Table 1: Summary of Antibacterial Activity
| Compound Name | ED50 (μg/mL) | Mechanism of Action |
|---|---|---|
| 5-Fluoro-2-(3-(octyloxy)benzamido)benzoic acid | ~0.15 | Inhibition of UPPS and UPPP |
| Benzoic acid, 5-amino-2-(octyloxy)- | TBD | Potential synergistic effects with antibiotics |
Material Science
In addition to its biological applications, benzoic acid, 5-amino-2-(octyloxy)- is being explored in material science for its potential use in polymer synthesis and modification. The octyloxy substituent enhances the compound's solubility in organic solvents, making it suitable for various applications in organic synthesis.
Case Study: Polymer Modification
Research has demonstrated that incorporating benzoic acid derivatives into polymer matrices can improve thermal stability and mechanical properties. The octyloxy group allows for better dispersion within polymer systems, leading to enhanced performance characteristics in applications such as coatings and adhesives .
Environmental Applications
Benzoic acids are also studied for their roles in environmental science, particularly in the degradation of pollutants. Their ability to interact with various environmental matrices makes them candidates for remediation strategies.
Case Study: Pollutant Degradation
Studies have shown that certain benzoic acid derivatives can facilitate the breakdown of hazardous organic compounds in contaminated soils and water systems. The presence of functional groups such as amino and alkoxy enhances their reactivity towards pollutants, making them valuable in bioremediation efforts .
Propriétés
Numéro CAS |
13737-93-4 |
|---|---|
Formule moléculaire |
C15H23NO3 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
5-amino-2-octoxybenzoic acid |
InChI |
InChI=1S/C15H23NO3/c1-2-3-4-5-6-7-10-19-14-9-8-12(16)11-13(14)15(17)18/h8-9,11H,2-7,10,16H2,1H3,(H,17,18) |
Clé InChI |
HPWUSHVGTQVRIV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)C(=O)O |
SMILES canonique |
CCCCCCCCOC1=C(C=C(C=C1)N)C(=O)O |
Apparence |
Solid powder |
Key on ui other cas no. |
13737-93-4 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Benzoic acid, 5-amino-2-(octyloxy)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















